decahydro-1,6-naphthyridine, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-1,6-naphthyridine, mixture of diastereomers, is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound consists of a decahydro structure, indicating the presence of ten hydrogen atoms, and a naphthyridine core, which is a fused-ring system derived from two pyridine rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This reaction is performed by grinding the reactants in a mortar at room temperature for a few minutes, yielding high-purity decahydro-1,6-naphthyridine derivatives .
Industrial Production Methods
Industrial production of decahydro-1,6-naphthyridine may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Decahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can modify the hydrogenation state of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are often employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit enhanced biological activities or improved chemical properties .
Scientific Research Applications
Decahydro-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of decahydro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. This inhibition can lead to various therapeutic effects, such as anticancer or antiviral activities .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
1,8-Naphthyridine: Known for its use in medicinal chemistry and similar synthetic routes.
Uniqueness
Decahydro-1,6-naphthyridine stands out due to its unique decahydro structure, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and form functionalized derivatives makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
933704-54-2 |
---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydro-1,6-naphthyridine |
InChI |
InChI=1S/C8H16N2/c1-2-7-6-9-5-3-8(7)10-4-1/h7-10H,1-6H2 |
InChI Key |
AKYVCAZZLJAUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCCC2NC1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.